4,4'-二苯氧基二苯甲酮

描述

Synthesis Analysis

The synthesis of 4,4'-Diphenoxybenzophenone and related compounds often involves multi-step chemical processes. For instance, Takimiya et al. (2004) described the effective synthesis of organic semiconductors for field-effect transistors in three steps from commercially available precursors, highlighting the compound's role in advanced materials science (Takimiya, Kunugi, Konda, Niihara, & Otsubo, 2004).

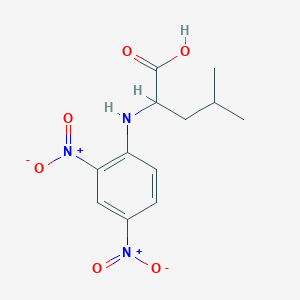

Molecular Structure Analysis

Molecular structure analysis involves understanding the compound's geometry, bond lengths, angles, and electronic structure. Although specific studies directly on 4,4'-Diphenoxybenzophenone's structure are limited, related research provides insight into the structural aspects of similar compounds, aiding in understanding its molecular behavior and properties.

Chemical Reactions and Properties

4,4'-Diphenoxybenzophenone undergoes various chemical reactions, leveraging its structural components for further chemical modifications. Huisgen et al. (2001) explored the reactivity of thiobenzophenone and its cycloadditions, which could be analogous to reactions involving 4,4'-Diphenoxybenzophenone due to similarities in chemical structure and reactivity (Huisgen, Li, Giera, & Langhals, 2001).

Physical Properties Analysis

The physical properties of 4,4'-Diphenoxybenzophenone, such as its melting point, boiling point, solubility, and crystalline structure, are crucial for its application in material science and chemical synthesis. Flamigni et al. (1984) provided an analysis of photophysical properties of benzophenone-containing compounds, which can be related to understanding the physical properties of 4,4'-Diphenoxybenzophenone (Flamigni, Barigelletti, Bortolus, & Carlini, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, define the applications of 4,4'-Diphenoxybenzophenone. Research by Brown et al. (1981) into the pyrolysis of diphenylmethyl propiolate yielding diphenylfuran-2-ones provides insights into the thermal stability and reactivity of compounds with structural similarities to 4,4'-Diphenoxybenzophenone, suggesting potential pathways for its chemical transformations (Brown, Eastwood, Chaichit, Gatehouse, Pfeiffer, & Woodroffe, 1981).

科学研究应用

聚(亚苯基醚酮)合成中结晶大环相的形成:本研究发现,在通过 4,4'-二苯氧基二苯甲酮的亲电沉淀-缩聚合成聚(亚苯基醚酮)过程中,细长的结晶颗粒作为副产物形成。这些颗粒被确认为含有苯撑单元的大环相,特别是 [2+2] 环状二聚体。该研究强调了这些反应中大环的意外形成,这些反应以前被认为是聚合物晶须 (Zolotukhin et al., 2004).

氯化和溴化二苯并二恶英的均相气相形成:本研究探讨了高温热分解卤代酚形成多氯二苯并对二恶英 (PCDD) 和多溴二苯并对二恶英 (PBDD) 的过程。该研究表明,通过苯氧基取代卤代酚中的卤素形成二苯醚的反应可能对焚烧炉中观察到的二恶英和呋喃产率做出重大贡献 (Sidhu et al., 1995).

用于有机场效应晶体管的高性能半导体:本研究涉及从 4,4'-二苯氧基二苯甲酮合成 2,6-二苯基苯并[1,2-b:4,5-b']二硫杂酚,包括噻吩、硒吩和碲吩类似物。发现这些化合物是场效应晶体管的有效 p 型半导体,其中硒吩类似物表现出高迁移率 (Takimiya et al., 2004).

端基和星形聚(醚砜)的合成:本研究中,4-氟-4'-三甲基甲硅氧基(二苯砜)和 4-氟-4'-三甲基甲硅氧基二苯甲酮用于合成高分子量、无定形聚(醚砜)。该研究重点介绍了具有不同端基和支化模式的端基低聚物和星形聚合物的开发 (Kricheldorf & Adebahr, 1993).

二苯醚及其衍生物的生物降解:本文探讨了鞘脂单胞菌菌株 SS3 对二苯醚及其单卤代衍生物的生物降解。该研究对于了解二苯醚的环境归宿和微生物降解具有重要意义 (Schmidt et al., 1992).

安全和危害

作用机制

Target of Action

The primary target of 4,4’-Diphenoxybenzophenone is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of cell membranes .

Mode of Action

It is known to interact with its target, lanosterol 14-alpha demethylase . The interaction may lead to changes in the enzyme’s activity, potentially affecting the production of ergosterol .

Biochemical Pathways

The biochemical pathway primarily affected by 4,4’-Diphenoxybenzophenone is the ergosterol biosynthesis pathway . By interacting with Lanosterol 14-alpha demethylase, the compound could potentially influence the conversion of lanosterol into 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol, a key step in the production of ergosterol .

Result of Action

Given its target and potential role in ergosterol biosynthesis, it might influence the integrity and function of cell membranes .

属性

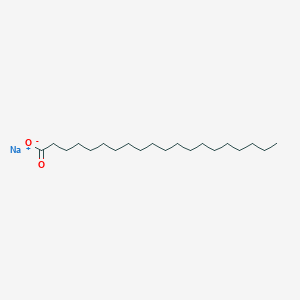

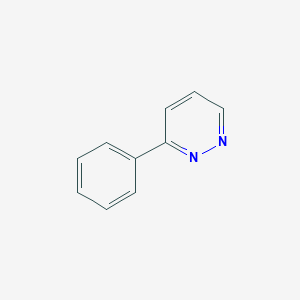

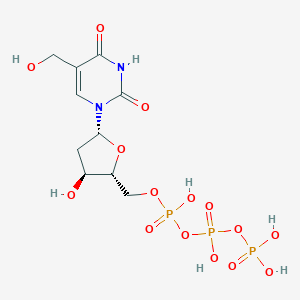

IUPAC Name |

bis(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSILAEQTGTZMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065835 | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14984-21-5 | |

| Record name | 4,4′-Diphenoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,4'-Diphenoxybenzophenone in polymer synthesis?

A1: 4,4'-Diphenoxybenzophenone serves as a monomer in the synthesis of various aromatic polymers, particularly poly(ether ketone)s and copolymers. [, , , , , , , , ]. It reacts with other monomers, such as terephthaloyl chloride, through electrophilic Friedel-Crafts acylation polycondensation reactions, forming the polymer backbone [, , , ].

Q2: Can you elaborate on the impact of 4,4'-Diphenoxybenzophenone on the thermal stability of the polymers?

A3: Polymers synthesized with 4,4'-Diphenoxybenzophenone often exhibit high thermal stability. Studies have shown that these polymers can withstand temperatures up to 536°C in a nitrogen atmosphere before significant degradation occurs []. The presence of the ether and ketone linkages contributes to the polymer's overall thermal resistance [, ].

Q3: Beyond thermal properties, how does 4,4'-Diphenoxybenzophenone influence other characteristics of the polymers?

A4: The incorporation of 4,4'-Diphenoxybenzophenone can affect the solubility and mechanical properties of the final polymer. For example, copolymers containing DPOBP have shown good resistance to common organic solvents [, , ]. Furthermore, the mechanical strength, such as tensile strength and Young's modulus, can be influenced by the DPOBP content within the copolymer structure [, ].

Q4: Are there any computational studies exploring the reactivity of 4,4'-Diphenoxybenzophenone in polymerization reactions?

A5: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the reactivity of 4,4'-Diphenoxybenzophenone in electrophilic aromatic substitution reactions, which are central to the polymerization process []. These studies provide insights into the reaction mechanism and the influence of electron-withdrawing or electron-donating groups on the reactivity of the monomer.

Q5: What are the potential applications of polymers synthesized using 4,4'-Diphenoxybenzophenone?

A6: Due to their excellent thermal stability, mechanical strength, and resistance to solvents, polymers incorporating 4,4'-Diphenoxybenzophenone are promising candidates for high-performance applications. These include use in aerospace components, automotive parts, electronic packaging, and other demanding environments where high-temperature resistance and durability are crucial [, , , ].

Q6: Are there alternative monomers to 4,4'-Diphenoxybenzophenone for synthesizing similar polymers?

A7: Yes, researchers have explored alternative monomers with structural variations to fine-tune polymer properties. For example, bis[4-(p-phenoxybenzoyl)-1,2-benzenedioyl]-N,N,N′,N′-4,4′-diaminodiphenyl sulfone (BPBDADPS) has been used alongside DPOBP in the synthesis of copolymers with enhanced Tg values due to the introduction of sulfone and imide linkages []. Similarly, 2,6-bis(β-naphthoxy)benzonitrile (BNOBN) has been investigated as a comonomer to modify the crystallinity and processability of the resulting polymers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)